molecular formula C11H15NO B13287360 2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol

2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol

Cat. No.: B13287360
M. Wt: 177.24 g/mol
InChI Key: VPVIHTNRZNNVLC-UHFFFAOYSA-N
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Description

2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol is an organic compound with a unique structure that includes an indane ring system. This compound is of interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol typically involves the condensation of 2,3-dihydro-1H-indene-2-carbaldehyde with glycine, followed by reduction and purification steps . The reaction conditions often include the use of hydrogen gas for reduction and crystallization for purification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the compound.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol is unique due to its specific indane ring structure combined with an amino and hydroxyl group. This combination provides distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-(2-amino-1,3-dihydroinden-2-yl)ethanol

InChI

InChI=1S/C11H15NO/c12-11(5-6-13)7-9-3-1-2-4-10(9)8-11/h1-4,13H,5-8,12H2

InChI Key

VPVIHTNRZNNVLC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CC1(CCO)N

Origin of Product

United States

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